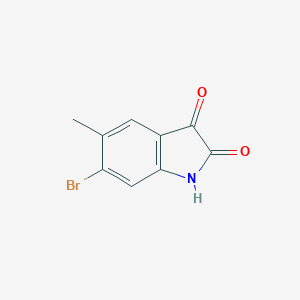

6-bromo-5-methyl-1H-indole-2,3-dione

Übersicht

Beschreibung

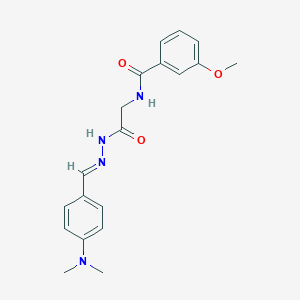

“6-bromo-5-methyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C9H6BrNO2 . It is used in various chemical reactions and has potential applications in different fields of chemistry .

Synthesis Analysis

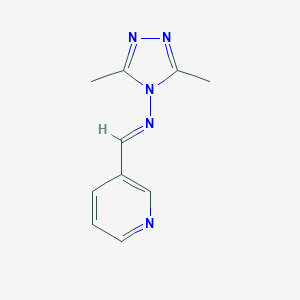

The synthesis of “6-bromo-5-methyl-1H-indole-2,3-dione” involves the use of new Schiff bases Isatin, using the Staudinger synthesis . The synthesis process is characterized by FT-IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses .Molecular Structure Analysis

The molecular structure of “6-bromo-5-methyl-1H-indole-2,3-dione” is characterized by a bromine atom attached to the 6th position of the indole ring and a methyl group attached to the 5th position . The InChI code for this compound is 1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-5-methyl-1H-indole-2,3-dione” include a molecular weight of 240.05 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 238.95819 g/mol .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates in Organic Chemistry

6-bromo-5-methyl-1H-indole-2,3-dione serves as a valuable synthetic intermediate . Chemists use it to create more complex indole derivatives. Its bromine substituent provides a handle for further functionalization, allowing the construction of diverse molecules.

Pharmaceutical Development

Researchers explore this compound’s potential in drug discovery. Some specific applications include:

a. Anticancer Agents: 6-bromo-5-methyl-1H-indole-2,3-dione derivatives exhibit promising anticancer activity. Scientists investigate their effects on cancer cell proliferation and apoptosis . These compounds may serve as leads for novel cancer therapies.

b. Anti-Inflammatory Compounds: Inflammation plays a role in various diseases. Researchers study indole derivatives, including 6-bromo-5-methyl-1H-indole-2,3-dione, for their anti-inflammatory properties. These compounds could potentially mitigate inflammatory responses.

c. Antimicrobial Agents: The search for new antimicrobial drugs remains critical. 6-bromo-5-methyl-1H-indole-2,3-dione derivatives might exhibit antibacterial or antifungal activity. Investigations focus on their efficacy against specific pathogens.

Plant Hormone Analogs

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Interestingly, 6-bromo-5-methyl-1H-indole-2,3-dione shares structural similarities with IAA. Researchers explore its potential as a synthetic analog for plant growth regulation .

Wirkmechanismus

Target of Action

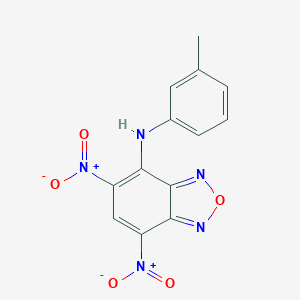

6-Bromo-5-methyl-1H-indole-2,3-dione is a derivative of indole. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .

Biochemical Pathways

. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Eigenschaften

IUPAC Name |

6-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZFCBOXZKQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-5-methyl-1H-indole-2,3-dione | |

CAS RN |

306325-13-3 | |

| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are SK channels, and why are they important drug targets?

A1: Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that play crucial roles in regulating neuronal excitability. [, ] These channels are activated by intracellular calcium ions and allow potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in neuronal firing. Because of their role in regulating neuronal activity, SK channels are implicated in various neurological and psychiatric disorders, making them potential targets for therapeutic intervention.

Q2: What can you tell me about the research being done on 6-bromo-5-methyl-1H-indole-2,3-dione in these papers?

A2: While the titles of both papers mention "Structural insights into the potency of SK channel positive modulators," the lack of abstracts makes it impossible to ascertain if 6-bromo-5-methyl-1H-indole-2,3-dione is specifically mentioned or studied. The research likely explores how positive modulators, which are a class of molecules that enhance SK channel activity, interact with these channels at a molecular level. This information could be valuable for designing more potent and selective drugs targeting SK channels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

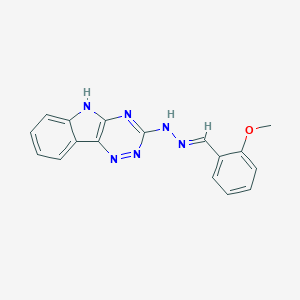

![1-(4-isopropylphenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400174.png)

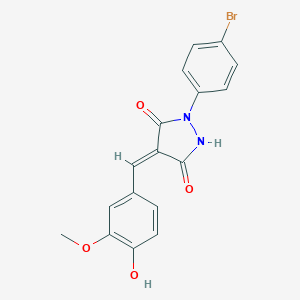

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B400180.png)

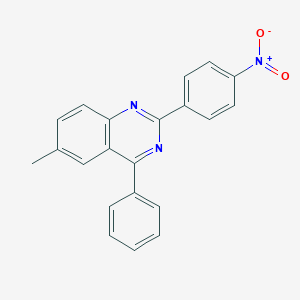

![4-(2-{[2-Bromo-6-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbohydrazonoyl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B400185.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B400186.png)

![4-{2-[(4-Chloro-2-methylphenoxy)acetyl]carbohydrazonoyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400189.png)

![2-(4-chloro-2-methylphenoxy)-N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B400190.png)

![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B400191.png)

![N-(4-{[4-(4-morpholinyl)benzylidene]amino}phenyl)acetamide](/img/structure/B400192.png)